![molecular formula C14H19BrN2O B1399381 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone CAS No. 1316221-34-7](/img/structure/B1399381.png)
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Overview
Description
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, also known as 1-(4-(6-bromo-2-methylpyridin-3-yl)azepan-1-yl)ethanone, is an organic compound with a molecular formula of C12H12BrNO. It is a white solid with a melting point of about 150 °C. It is an important intermediate in the synthesis of various pharmaceuticals, and has been used in a variety of scientific research applications.
Scientific Research Applications
Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its bromopyridine moiety can undergo cross-coupling reactions, making it a precursor for compounds with potential antitumor, antibacterial, and anti-inflammatory activities .
Agriculture
In the agricultural sector, derivatives of this compound could be explored for their potential use as novel pesticides or herbicides. The bromine atom presents opportunities for further functionalization, which could lead to the development of new agrochemicals .
Material Science
The compound’s structural features make it a candidate for the development of organic electronic materials. Its potential applications include serving as a building block for conductive polymers or organic light-emitting diodes (OLEDs) .
Environmental Science
Researchers could investigate the use of this compound in environmental remediation processes. For example, its derivatives might bind to heavy metals or organic pollutants, aiding in their extraction from contaminated sites .
Biochemistry
In biochemistry research, this compound could be used to study protein-ligand interactions. Its structural complexity allows it to serve as a scaffold for developing probes or inhibitors that can modulate enzyme activity .
Pharmacology
The compound’s ability to be modified makes it a versatile tool in drug discovery. It could be used to create analogs for high-throughput screening, helping identify new drug candidates with desirable biological activities .
properties
IUPAC Name |
1-[4-[(6-bromopyridin-2-yl)methyl]azepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)17-8-3-4-12(7-9-17)10-13-5-2-6-14(15)16-13/h2,5-6,12H,3-4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSTJPWYHSDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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